molecular formula C24H18O2 B14677493 Methyl 1,4-diphenylnaphthalene-2-carboxylate CAS No. 34219-75-5

Methyl 1,4-diphenylnaphthalene-2-carboxylate

Cat. No.: B14677493
CAS No.: 34219-75-5
M. Wt: 338.4 g/mol
InChI Key: BEOSTVSASNOLFS-UHFFFAOYSA-N
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Description

Methyl 1,4-diphenylnaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methyl ester group attached to the naphthalene ring, which is further substituted with phenyl groups at the 1 and 4 positions. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4-diphenylnaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1,4-diphenylnaphthalene. This intermediate is then subjected to esterification with methanol and a suitable acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-diphenylnaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, introducing various substituents like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Methyl 1,4-diphenylnaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 1,4-diphenylnaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diphenylnaphthalene: Lacks the ester group, making it less reactive in certain chemical reactions.

    Methyl 2-naphthoate: Similar ester functionality but lacks the phenyl substitutions, leading to different chemical and physical properties.

Uniqueness

Methyl 1,4-diphenylnaphthalene-2-carboxylate is unique due to its combination of ester and phenyl groups, which impart distinct reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

34219-75-5

Molecular Formula

C24H18O2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 1,4-diphenylnaphthalene-2-carboxylate

InChI

InChI=1S/C24H18O2/c1-26-24(25)22-16-21(17-10-4-2-5-11-17)19-14-8-9-15-20(19)23(22)18-12-6-3-7-13-18/h2-16H,1H3

InChI Key

BEOSTVSASNOLFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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